molecular formula C16H9F3N4OS B5977926 N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B5977926
M. Wt: 362.3 g/mol
InChI Key: AYULLHRYBLVTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Thiophen-2-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl]-1,3-Benzoxazol-2-Amine is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene ring at position 4, a trifluoromethyl group at position 6, and a 1,3-benzoxazol-2-amine moiety at position 2. This structure combines electron-rich (thiophene) and electron-deficient (trifluoromethyl, pyrimidine) components, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4OS/c17-16(18,19)13-8-10(12-6-3-7-25-12)20-14(22-13)23-15-21-9-4-1-2-5-11(9)24-15/h1-8H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYULLHRYBLVTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine typically involves multi-step reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring and the amine group. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Name Pyrimidine Substituents Amine Substituent Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 4-(Thiophen-2-yl), 6-(CF₃) 1,3-Benzoxazol-2-amine Thiophene, CF₃, benzoxazole 407.36 (calculated) -
1-[4-(Thiophen-2-yl)-6-(CF₃)Pyrimidin-2-yl]piperidin-4-amine 4-(Thiophen-2-yl), 6-(CF₃) Piperidin-4-amine Thiophene, CF₃, piperidine 328.36
4-(2-Methoxyphenyl)-N-(Thiophen-2-ylmethyl)-6-(CF₃)Pyrimidin-2-amine 4-(2-Methoxyphenyl), 6-(CF₃) Thiophen-2-ylmethylamine Methoxy, CF₃, thiophene 392.37 (calculated)
11a (Olmutinib derivative) 4-(3-Aminophenoxy), 6-(Thiophen-2-yl) 3-Methoxyphenylamine Aminophenoxy, thiophene -

Key Observations :

  • Amine Group Variation : Replacing the benzoxazole amine (target compound) with piperidine () or thiophen-2-ylmethylamine () alters hydrogen-bonding capacity and steric bulk. Piperidine derivatives may enhance solubility due to their basic nitrogen, while benzoxazole’s aromaticity could favor π-π stacking in biological targets.
  • Thiophene vs. Methoxyphenyl : Thiophene (target compound, ) contributes electron-rich aromaticity, whereas methoxyphenyl () introduces steric hindrance and polarizability.

Physicochemical Properties

  • Lipophilicity : The benzoxazole ring (logP ~2.5 estimated) may increase lipophilicity compared to piperidine (logP ~1.8) or methoxyphenyl analogs, affecting membrane permeability.
  • Solubility : Piperidine’s basic nitrogen () enhances aqueous solubility, whereas benzoxazole’s planar structure may reduce it.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.